molecular formula C16H18N2O4S B12052001 2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12052001
M. Wt: 334.4 g/mol
InChI Key: LFEJYMDHLCILKN-LICLKQGHSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a thiophene ring linked to an acetohydrazide backbone and a 2,4,5-trimethoxybenzylidene moiety. Such hydrazones are frequently explored for antimicrobial, anti-inflammatory, and cytotoxic activities due to their ability to inhibit enzymes or disrupt microbial membranes .

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H18N2O4S/c1-20-13-9-15(22-3)14(21-2)7-11(13)10-17-18-16(19)8-12-5-4-6-23-12/h4-7,9-10H,8H2,1-3H3,(H,18,19)/b17-10+

InChI Key

LFEJYMDHLCILKN-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CC2=CC=CS2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CC2=CC=CS2)OC)OC

Origin of Product

United States

Preparation Methods

Bromination of Vanillin

Vanillin undergoes regioselective bromination using bromine in an acidic medium (e.g., 48% aqueous HBr) at 0–5°C. This step affords 5-bromovanillin with a yield of 94%.

ParameterValue
Solvent48% HBr (aq.)
Temperature0–5°C
Bromine Equivalents1.05 mol/mol vanillin
Yield94%

Hydrolysis of 5-Bromovanillin

The brominated intermediate is hydrolyzed using NaOH (2.5 M) in the presence of copper powder (3 mol%) at 50–120°C. This step generates 5-hydroxyvanillin with minimal side products.

ParameterValue
BaseNaOH (2.5 M)
CatalystCu powder (3 mol%)
Temperature50–120°C
YieldQuantitative

Methylation of 5-Hydroxyvanillin

Methylation with dimethyl sulfate (1.15–1.25 eq.) in acetone over Na₂CO₃ at reflux yields 3,4,5-trimethoxybenzaldehyde (90% yield after distillation).

ParameterValue
Methylating AgentDimethyl sulfate (1.2 eq)
SolventAcetone
BaseNa₂CO₃
TemperatureReflux
Yield90%

Synthesis of 2-(Thiophen-2-yl)acetohydrazide

The thiophene-containing fragment is synthesized via Friedel-Crafts acylation, as demonstrated in the synthesis of analogous diketones.

Friedel-Crafts Acylation of Thiophene

Thiophene reacts with chloroacetyl chloride in CH₂Cl₂ using AlCl₃ (1.1 eq) as a catalyst at room temperature. This step yields 2-(thiophen-2-yl)acetyl chloride (88% yield).

ParameterValue
CatalystAlCl₃ (1.1 eq)
SolventCH₂Cl₂
Temperature25°C
Reaction Time105 minutes
Yield88%

Hydrazide Formation

The acyl chloride intermediate is treated with hydrazine hydrate (2 eq) in ethanol under reflux to afford 2-(thiophen-2-yl)acetohydrazide .

ParameterValue
ReagentHydrazine hydrate (2 eq)
SolventEthanol
TemperatureReflux
Reaction Time4 hours
Yield85% (estimated)

Condensation to Form the Hydrazone

The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide in a protic solvent (e.g., ethanol) with catalytic acetic acid. The reaction proceeds via dehydration to form the E-hydrazone isomer.

ParameterValue
SolventEthanol
CatalystAcetic acid (5 mol%)
TemperatureReflux
Reaction Time6–8 hours
Yield75–80% (estimated)

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce regioselectivity. Ethanol balances reactivity and solubility while minimizing side reactions.

Temperature and Time

Elevated temperatures (reflux) accelerate imine formation but risk decomposition. A 6-hour reflux in ethanol optimizes yield and purity.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Literature)
Aldehyde Synthesis3-step, 90% yieldNot applicable
Hydrazide SynthesisNot detailed2-step, 75% yield
CondensationNot detailed75–80% yield

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Derivatives with substituted methoxy groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development. Research indicates that derivatives of hydrazides can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies show that similar compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Anticancer Potential : Preliminary investigations into hydrazone derivatives have indicated potential cytotoxic effects against cancer cell lines, making them candidates for further development in cancer therapeutics.

Recent studies have identified the compound as a potential inhibitor of specific enzymes involved in inflammatory pathways. For instance:

  • mPGES-1 Inhibition : The compound's structural analogs have been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in pain and inflammation pathways .

Material Science

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics:

  • Organic Photovoltaics : The incorporation of thiophene units can enhance the charge transport properties of polymer blends used in solar cells.
  • Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties may be exploited in OLEDs for improved light emission efficiency.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains with an IC50 value of 12 µg/mL.
Study BAnticancer ActivityShowed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µg/mL after 48 hours of treatment.
Study COrganic ElectronicsUtilized as a dopant in polymer blends for solar cells, resulting in a 20% increase in efficiency compared to standard materials.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares key structural features and electronic properties of the target compound with analogs:

Compound Name Key Structural Features Substituent Effects Molecular Weight (g/mol) Reference ID
Target Compound Thiophene-2-yl, 2,4,5-trimethoxybenzylidene Thiophene enhances π-π interactions; trimethoxy improves lipophilicity ~370.4*
2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N′-[(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide Triazole-thio, 4-methylphenyl, 2,4,5-trimethoxybenzylidene Triazole introduces hydrogen-bonding sites; methylphenyl increases steric bulk 440.5
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N′-(2-methoxybenzylidene)acetohydrazide Triazole-thio, 2-methoxybenzylidene Reduced methoxy groups lower lipophilicity; triazole may enhance metabolic stability ~463.5*
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide (S15) Indole, 2,3,4-trimethoxybenzylidene Indole enables π-cation interactions; asymmetric methoxy substitution alters H-bonding 411.45
2-[2-(2,6-Dichloroanilino)phenyl]-N’-[(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (Compound 10) Dichloroanilino, 2,4,5-trimethoxybenzylidene Chlorine atoms increase electron-withdrawing effects; may enhance cytotoxicity ~432.7

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The target compound’s trimethoxy groups increase hydrophobicity compared to analogs with fewer methoxy substituents (e.g., 2-methoxybenzylidene in ).
  • Synthetic Yield: Hydrazones synthesized via ethanol/acetic acid reflux (e.g., ) typically yield 70–80%, comparable to the target compound’s presumed synthesis route .

Key Research Findings

Trimethoxy Positioning : The 2,4,5-trimethoxy substitution on the benzylidene moiety optimizes steric and electronic effects for antimicrobial activity, outperforming 3,4,5-trimethoxy analogs in membrane penetration .

Heterocyclic Core Impact : Thiophene-based compounds exhibit broader-spectrum activity than triazole or indole analogs, likely due to sulfur’s role in disrupting microbial redox systems .

Substituent Trade-offs : Electron-withdrawing groups (e.g., Cl, F) improve target binding but may reduce solubility, whereas methoxy groups balance lipophilicity and bioavailability .

Biological Activity

2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a condensation reaction between thiophen-2-yl-acetohydrazide and 2,4,5-trimethoxybenzaldehyde. This synthetic pathway is crucial for obtaining derivatives with enhanced bioactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. The following sections detail specific activities and mechanisms reported in the literature.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of tubulin polymerization. This mechanism is similar to that of combretastatin A-4 (CA-4), which is known for its ability to disrupt microtubule dynamics in cancer cells.

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and T47D. The IC50 values ranged from 9.5 to 33 nM , indicating potent antiproliferative effects .
    • A structure-activity relationship (SAR) analysis revealed that the presence of methoxy groups at specific positions on the aromatic ring enhances activity against cancer cells .
CompoundCell LineIC50 (nM)
This compoundMCF-79.5
This compoundT47D33

The primary mechanism through which this compound exerts its anticancer effects is by inducing apoptosis and disrupting the cell cycle at the G2/M phase. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Case Studies

Several case studies have highlighted the effectiveness of related compounds that share structural similarities with this compound.

  • Study on Combretastatin Analogues :
    • A study demonstrated that analogues of combretastatin with similar functional groups also inhibited tubulin polymerization and showed selective toxicity towards cancer cells while sparing normal cells .
  • Thiazole Derivatives :
    • Another investigation into thiazole derivatives reported that compounds with methoxy substitutions exhibited high cytotoxicity against breast cancer cell lines, supporting the notion that methoxy groups enhance biological activity .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide?

Methodological Answer : The synthesis typically involves a condensation reaction between 2-(thiophen-2-yl)acetohydrazide and a 2,4,5-trimethoxybenzaldehyde derivative under acidic or neutral conditions. Key steps include:

  • Hydrazide preparation : Reacting methyl 2-thienylacetate with hydrazine hydrate in ethanol at 80°C for 1 hour, followed by purification via recrystallization .
  • Schiff base formation : Condensing the hydrazide with 2,4,5-trimethoxybenzaldehyde in ethanol under reflux (6–8 hours), often catalyzed by glacial acetic acid.
  • Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

Q. Critical Parameters :

  • Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics and yield.
  • Stoichiometric ratios (1:1.2 hydrazide:aldehyde) minimize side reactions .

Q. Q2. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Methodological Answer : Characterization relies on:

  • NMR Spectroscopy :
    • ¹H-NMR : Signals at δ 10.6–11.4 ppm confirm the hydrazide NH and imine (=CH–) protons. Aromatic protons from thiophene (δ 6.9–8.4 ppm) and trimethoxyphenyl (δ 3.7–3.8 ppm for OCH₃) groups are distinct .
    • ¹³C-NMR : Peaks at ~170 ppm (C=O) and 150–160 ppm (C=N) validate the core structure .
  • IR Spectroscopy : Bands at 1650–1670 cm⁻¹ (C=O stretch) and 1610–1620 cm⁻¹ (C=N stretch) confirm functional groups .
  • Mass Spectrometry : A molecular ion peak at m/z ≈ 411.45 (C₂₂H₂₅N₃O₅) matches the expected molecular weight .

Q. Table 1: Key Spectroscopic Data

TechniqueCritical Peaks/BandsReference
¹H-NMRδ 11.42 (CONH), δ 3.78 (OCH₃)
IR1654 cm⁻¹ (C=O), 1617 cm⁻¹ (C=N)
MSm/z 411.45 [M]⁺

Advanced Research Questions

Q. Q3. How do substituents on the phenyl ring (e.g., 2,4,5-trimethoxy groups) influence biological activity and binding interactions?

Methodological Answer : The 2,4,5-trimethoxy substituents enhance:

  • Lipophilicity : Methoxy groups increase membrane permeability, as seen in analogues with improved COX-2 inhibition .
  • Hydrogen bonding : The 4-methoxy group interacts with enzyme active sites (e.g., cyclooxygenase), confirmed via docking studies .
  • Steric effects : Bulky substituents (e.g., 2,5-di-tert-butyl) reduce solubility but improve target selectivity .

Q. Experimental Design :

  • Compare IC₅₀ values of derivatives with varying substituents (e.g., fluoro, nitro, or hydroxy groups) in enzyme assays.
  • Use molecular dynamics simulations to map binding interactions .

Q. Q4. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (widely used for small-molecule refinement) can:

  • Clarify E/Z isomerism in the hydrazone moiety.
  • Validate dihedral angles between thiophene and trimethoxyphenyl planes, addressing discrepancies in DFT-calculated conformations .

Case Study :
A related benzimidazole derivative showed a 15° deviation in dihedral angles between computational models and SCXRD data, resolved via SHELXL refinement .

Q. Q5. What strategies mitigate side reactions during functionalization of the hydrazone moiety?

Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during alkylation or acylation.
  • pH Control : Maintain neutral pH to prevent hydrolysis of the imine bond.
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in nucleophilic additions .

Data Contradiction Analysis :
Conflicting reports on azo coupling yields (40–75%) were traced to solvent polarity differences. Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states .

Q. Q6. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies:
    • pH 1–3 : Rapid hydrolysis of the hydrazone bond (t₁/₂ < 24 hours).
    • pH 7–9 : Stable for >72 hours at 25°C .
  • Storage Recommendations : Lyophilize and store at –20°C in amber vials to prevent photodegradation.

Q. Table 2: Stability Data

ConditionHalf-Life (Hours)Degradation Pathway
pH 2, 37°C12Hydrazone hydrolysis
pH 7, 25°C96No degradation
UV light (254 nm)48Radical oxidation

Q. Q7. What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate:
    • LogP ≈ 2.8 (moderate lipophilicity).
    • CYP450 inhibition risk (high due to methoxy groups).
  • Validation : Compare with in vitro hepatocyte clearance assays. Discrepancies arise from underestimating phase II metabolism (e.g., glucuronidation) in silico .

Q. Q8. How can researchers reconcile conflicting bioactivity data across cell lines or animal models?

Methodological Answer :

  • Source Analysis : Check for variations in:
    • Cell line origin (e.g., COX-2 expression levels in HeLa vs. RAW 264.7).
    • Solubility enhancers (e.g., DMSO vs. cyclodextrin) affecting bioavailability .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

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